3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine
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Overview
Description
Scientific Research Applications
Synthesis and Metal Coordination
A study reported the reaction of a bridging ligand similar to 3-Methylsulfanyl-6-pyridin-3-ylpyridazine with Ru complexes, leading to the synthesis of dinuclear complexes. These complexes exhibited potential for water oxidation, suggesting applications in catalysis and renewable energy technologies (R. Zong & R. Thummel, 2005).
Cycloaddition Reactions
Research into cycloaddition reactions of 3-Methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles with N-substituted maleimides has been conducted. Instead of forming the expected products, novel pyrrolo-pyridazines were synthesized, showcasing the compound's utility in creating new chemical structures (T. G. Deryabina et al., 2006).
Antibacterial Agents
A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications reacted a precursor with various compounds to produce derivatives, including pyridine and pyridazine. Some of these derivatives exhibited high antibacterial activities, highlighting the potential of 3-Methylsulfanyl-6-pyridin-3-ylpyridazine derivatives in developing new antimicrobial agents (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Antioxidant and Anticorrosive Additives
The synthesis of new pyrimidine derivatives, leveraging the methylsulfanyl moiety, was explored for their potential as antioxidant and anticorrosive additives in diesel motor oils. This research underscores the compound's applicability in enhancing the performance and longevity of automotive oils (H. M. Hassan et al., 2010).
Microwave-Assisted Synthesis
Another study focused on the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, demonstrating the acceleration of cycloaddition reactions under microwave conditions. This technique provides an efficient method for synthesizing compounds that can form metal complexes, further expanding the utility of 3-Methylsulfanyl-6-pyridin-3-ylpyridazine derivatives in coordination chemistry (R. Hoogenboom, B. C. Moore, & U. Schubert, 2006).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridin-6-one derivatives have been reported to exhibit anticancer activity by targeting tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of Action
This binding results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
The pi3k/akt/mtor (pam) signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression
Pharmacokinetics
A study on a similar compound, 3-(6-methylpyridine-3-yl-sulfanyl)-6-(4h-[1,2,4]triazole-3-yl-sulfanyl)-n-(1,3-thiazole-2-yl)-2-pyridine carboxamide, showed large interindividual variations in its pharmacokinetics in rats . The study suggested that genetic polymorphism of CYP2D1 was responsible for these variations .
Result of Action
Related compounds have been shown to cause cell cycle arrest in the g2/m phase and apoptosis of cancer cells .
Properties
IUPAC Name |
3-methylsulfanyl-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-5-4-9(12-13-10)8-3-2-6-11-7-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLHOQQTQAAXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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